molecular formula C14H10O6 B1615971 1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione CAS No. 28932-22-1

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione

Cat. No. B1615971
CAS RN: 28932-22-1
M. Wt: 274.22 g/mol
InChI Key: GXPRZZBMSUFMFM-UHFFFAOYSA-N
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Description

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione is a dark red crystal that is soluble in many organic solvents such as alcohols and ketones . It is an important intermediate in organic dyes, typically used in the synthesis of certain magenta dyes .


Molecular Structure Analysis

This compound contains a total of 32 bonds; 22 non-H bonds, 10 multiple bonds, 4 double bonds, 6 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aromatic), 2 hydroxyl groups, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

This compound is a dark red crystal . It has a boiling point of approximately 413.36°C and a density of approximately 1.2809 . It is soluble in many organic solvents such as alcohols and ketones .

Safety And Hazards

This compound may cause irritation to the eyes, respiratory system, and skin . It should be stored in a dark place, in an inert atmosphere, at room temperature . Protective measures such as wearing goggles, respirators, and gloves are recommended when handling this compound .

properties

CAS RN

28932-22-1

Product Name

1,4,5,8-Tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,4,5,8-tetrahydroxy-4a,9a-dihydroanthracene-9,10-dione

InChI

InChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,9-10,15-18H

InChI Key

GXPRZZBMSUFMFM-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O

Canonical SMILES

C1=CC(=C2C(=O)C3C(C(=CC=C3O)O)C(=O)C2=C1O)O

Origin of Product

United States

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